molecular formula C17H18ClNOS2 B2681362 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone CAS No. 1795302-34-9

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2681362
CAS No.: 1795302-34-9
M. Wt: 351.91
InChI Key: CVBBEZNMJLKVSN-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a heterocyclic compound featuring a 1,4-thiazepane core substituted with a 2-chlorophenyl group at the 7-position and a thiophen-3-yl ethanone moiety at the 4-position. The 2-chlorophenyl group enhances lipophilicity and may influence electronic properties, while the thiophen-3-yl ethanone substituent introduces aromaticity and hydrogen-bonding capabilities.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS2/c18-15-4-2-1-3-14(15)16-5-7-19(8-10-22-16)17(20)11-13-6-9-21-12-13/h1-4,6,9,12,16H,5,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBBEZNMJLKVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the chlorophenyl and thiophene groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine or chlorine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazepane ring can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.

Scientific Research Applications

Biological Activities

Research indicates that 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exhibits various biological activities:

  • Anticancer Properties: Compounds with thiazepane structures have been associated with anticancer activity. The presence of the thiophene ring may enhance this effect through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: Similar compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of thiazepane derivatives:

  • Anticancer Activity: A study demonstrated that thiazepane derivatives could inhibit cancer cell proliferation through modulation of signaling pathways associated with cell survival and apoptosis .
  • Anti-inflammatory Activity: Research highlighted that certain derivatives exhibited significant anti-inflammatory effects in preclinical models, suggesting their potential as therapeutic agents for conditions like arthritis .
  • Neuroprotective Effects: Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction of inflammatory markers
NeuroprotectiveProtection against oxidative stress in neurons

Mechanism of Action

The mechanism by which 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocycles

Compound A : 1-{2-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl}-3-(4-fluorophenyl)imidazolidin-2-one
  • Key Differences: Replaces the thiophen-3-yl ethanone group with an imidazolidin-2-one ring linked to a 4-fluorophenyl group. The imidazolidinone ring introduces additional hydrogen-bonding sites (N–H and C=O groups) compared to the thiophene-based ethanone.
Compound B : 2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone (Clomazone)
  • Key Differences: Features an isoxazolidinone ring instead of 1,4-thiazepane. The chlorophenyl group is attached via a methylene bridge rather than directly to the heterocycle. The dimethyl substitution on the isoxazolidinone increases steric hindrance, likely reducing conformational flexibility compared to the thiazepane core.

Table 1: Structural and Functional Group Comparison

Compound Core Heterocycle Aromatic Substituent Key Functional Groups Potential Properties
Target Compound 1,4-Thiazepane 2-Chlorophenyl, Thiophen-3-yl ethanone Ketone, Thioether, Amine High flexibility, moderate polarity
Compound A 1,4-Thiazepane 4-Fluorophenyl, Imidazolidinone Imidazolidinone, Amide Enhanced H-bonding, higher polarity
Compound B (Clomazone) Isoxazolidinone 2-Chlorophenylmethyl Isoxazolidinone, Chloroarene Rigid, lipophilic

Electronic and Steric Effects

  • Chlorophenyl vs. Fluorophenyl: The 2-chlorophenyl group in the target compound has a stronger electron-withdrawing effect (Cl: σₚ = 0.23) compared to the 4-fluorophenyl group in Compound A (F: σₚ = 0.06) . This difference may modulate electron density in the thiazepane ring, affecting reactivity or interaction with biological targets.
  • Thiophene vs. Imidazolidinone: The thiophen-3-yl ethanone group in the target compound contributes to π-π stacking interactions due to its aromaticity, whereas the imidazolidinone in Compound A provides dipole-dipole interactions via its carbonyl and amine groups .

Computational Insights

  • Electron Density Analysis: Tools like Multiwfn could analyze the electron localization function (ELF) of the target compound versus analogs. For example, the thiophene ring’s electron-rich regions may facilitate charge-transfer interactions absent in Compound B. Noncovalent interaction (NCI) analysis might reveal stronger van der Waals interactions in the target compound due to its thiophene group compared to the fluorophenyl group in Compound A.

Biological Activity

1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound featuring a thiazepane ring and thiophene moiety, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name 1(7(2Chlorophenyl)1,4thiazepan4yl)2(thiophen3yl)ethanone\text{IUPAC Name }1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone

Key Structural Features:

  • Thiazepane Ring: A seven-membered ring containing both sulfur and nitrogen, contributing to the compound's unique reactivity and biological interactions.
  • Chlorophenyl Group: Enhances lipophilicity and may influence receptor binding.
  • Thiophene Moiety: Known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation: It has the potential to modulate receptor activity, particularly in the central nervous system (CNS), affecting neurotransmitter release and neuronal excitability.

Biological Activity Data

Research indicates that this compound exhibits a range of biological activities, including:

Activity Effect Reference
AntinociceptivePain relief in neuropathic models
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers

Case Studies

Several studies have highlighted the pharmacological effects of similar compounds, providing insights into the potential applications of 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone:

  • Neuropathic Pain Model:
    • A study utilizing a mouse model demonstrated that derivatives of thiazepane compounds can significantly reduce pain responses associated with neuropathic conditions. This suggests a similar potential for 1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(thiophen-3-yl)ethanone in managing chronic pain .
  • Antimicrobial Efficacy:
    • Research on thiazepane derivatives has shown promising results against various bacterial strains, indicating that the structural features of this compound may also confer antimicrobial properties .
  • Inflammation Studies:
    • Investigations into the anti-inflammatory effects of related compounds have revealed their ability to modulate cytokine production and reduce inflammation in vitro and in vivo .

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